molecular formula C9H9F3N2O2 B1484301 6-Cyclopropyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098075-36-4

6-Cyclopropyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1484301
CAS No.: 2098075-36-4
M. Wt: 234.17 g/mol
InChI Key: JWBHGZLGFDAPEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopropyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C9H9F3N2O2 and its molecular weight is 234.17 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6-Cyclopropyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of phosphodiesterase 10 (PDE10A), an enzyme involved in the regulation of intracellular levels of cyclic nucleotides . This interaction is crucial for modulating signal transduction pathways and cellular responses.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of PDE10A leads to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which in turn affect various downstream signaling pathways . These changes can impact cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of PDE10A, inhibiting its enzymatic activity and preventing the hydrolysis of cAMP and cGMP . This inhibition leads to the accumulation of these cyclic nucleotides, which modulate various cellular processes. Additionally, the compound may influence gene expression by altering the activity of transcription factors regulated by cAMP and cGMP.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation. Over time, the compound may undergo chemical degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to the compound can result in sustained changes in cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses of the compound have been shown to enhance cognitive function and reduce anxiety-like behaviors, while high doses may lead to toxic effects such as hepatotoxicity and neurotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into active and inactive metabolites . The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with PDE10A and other biomolecules . Its activity and function are modulated by its subcellular distribution, which can impact its overall efficacy and specificity.

Properties

IUPAC Name

6-cyclopropyl-3-(2,2,2-trifluoroethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c10-9(11,12)4-14-7(15)3-6(5-1-2-5)13-8(14)16/h3,5H,1-2,4H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBHGZLGFDAPEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C(=O)N2)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Cyclopropyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-Cyclopropyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-Cyclopropyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
6-Cyclopropyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
6-Cyclopropyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
6-Cyclopropyl-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.